molecular formula C13H25N3O2 B2545644 N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 953224-57-2

N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2545644
CAS No.: 953224-57-2
M. Wt: 255.362
InChI Key: NIKUALWCUBBLLQ-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a molecular architecture comprising an isobutyl group and a (1-methylpiperidin-4-yl)methyl moiety linked by a central oxalamide bridge, a structural motif known to contribute to significant biological activity in various compounds . The 1-methylpiperidine component is a common pharmacophore found in bioactive molecules, often influencing receptor binding and pharmacokinetic properties . Oxalamide-based compounds have demonstrated relevance in investigating treatments for conditions associated with specific receptor activity, such as the APJ receptor, highlighting the potential research value of this chemical scaffold . As a high-purity chemical, it serves as a critical intermediate for designing and synthesizing novel therapeutic agents and is valuable for structure-activity relationship (SAR) studies, hit-to-lead optimization, and probing complex biological mechanisms. This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound according to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-10(2)8-14-12(17)13(18)15-9-11-4-6-16(3)7-5-11/h10-11H,4-9H2,1-3H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKUALWCUBBLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to N1-Isobutyl-N2-((1-Methylpiperidin-4-yl)methyl)Oxalamide

Stepwise Acylation Using Oxalyl Chloride

The most widely reported method involves sequential reaction of oxalyl chloride with isobutylamine and (1-methylpiperidin-4-yl)methanamine.

Reaction Scheme
  • Formation of Mono-Acyl Chloride Intermediate :
    $$
    \text{ClC(O)C(O)Cl} + \text{NH}2\text{C}3\text{H}7\text{(i-Bu)} \rightarrow \text{ClC(O)C(O)NHC}3\text{H}_7\text{(i-Bu)} + \text{HCl}
    $$
    Isobutylamine reacts with oxalyl chloride in anhydrous dichloromethane at 0–5°C, catalyzed by pyridine or triethylamine to neutralize HCl.

  • Coupling with (1-Methylpiperidin-4-yl)methanamine :
    $$
    \text{ClC(O)C(O)NHC}3\text{H}7\text{(i-Bu)} + \text{NH}2\text{CH}2\text{(1-Me-piperidin-4-yl)} \rightarrow \text{Target Compound} + \text{HCl}
    $$
    The intermediate is treated with (1-methylpiperidin-4-yl)methanamine at room temperature, followed by aqueous workup.

Optimization Parameters
  • Solvent : Dichloromethane (non-polar, inert).
  • Temperature : 0°C for initial acylation; room temperature for final coupling.
  • Stoichiometry : 1:1:1 molar ratio (oxalyl chloride:isobutylamine:piperidine amine) to minimize di-amide byproducts.
Workup and Purification
  • Acid-Base Extraction : Sequential washing with 10% citric acid (removes excess amine) and 5% sodium bicarbonate (neutralizes unreacted acyl chloride).
  • Chromatography : Silica gel column chromatography using ethyl acetate:methanol (9:1) yields >95% purity.

One-Pot Coupling Using Carbodiimide Reagents

Alternative approaches employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate oxalic acid.

Procedure
  • Activation of Oxalic Acid :
    $$
    \text{HOOCCOOH} + \text{EDC} \rightarrow \text{Intermediate O-Acylurea}
    $$
  • Sequential Amine Addition :
    Isobutylamine is added first, followed by (1-methylpiperidin-4-yl)methanamine, under nitrogen atmosphere.
Advantages and Limitations
  • Yield : 70–80% (lower than oxalyl chloride method due to competing side reactions).
  • Solvent Compatibility : Requires polar aprotic solvents (e.g., DMF), which may complicate purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 1.02 (d, 6H, CH(CH₃)₂), 1.45–1.70 (m, 4H, piperidine CH₂), 2.20 (s, 3H, N-CH₃), 3.30 (t, 2H, NCH₂).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Physical Properties

Property Value
Molecular Formula C₁₃H₂₆N₄O₂
Molecular Weight 282.38 g/mol
Melting Point 142–145°C
Solubility Soluble in DCM, ethanol

Industrial-Scale Considerations

Patent WO2022064454A1 highlights environment-friendly adaptations, such as substituting dichloromethane with cyclopentyl methyl ether (CPME) and employing catalytic bases to reduce waste. For the target compound, these modifications could enhance scalability while maintaining >90% yield.

Challenges and Mitigation Strategies

  • Byproduct Formation : Di-amide derivatives may arise if stoichiometry is unbalanced. Real-time monitoring via HPLC ensures reaction fidelity.
  • Amine Reactivity : The secondary amine in (1-methylpiperidin-4-yl)methanamine exhibits lower nucleophilicity. Pre-activation with trimethylsilyl chloride improves coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms.

    Substitution: Substituted piperidine derivatives with various alkyl or aryl groups.

Scientific Research Applications

N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Substituent Effects on Hydrogen Bonding and Thermal Properties

The oxalamide group’s hydrogen-bonding strength is minimally affected by alkyl substituents, as demonstrated by FT-IR studies. For example, compounds with hexamethylene spacers (e.g., Gly-OXA22 derivatives) exhibit N–H and C=O stretching vibrations at ~3296 cm⁻¹ and ~1650 cm⁻¹, respectively, regardless of substituent length or branching . However, substituents significantly influence thermal stability. The target compound’s rigid methylpiperidinyl group likely enhances thermal resistance compared to linear alkyl derivatives, as bulky groups reduce molecular mobility and delay degradation.

Table 1: Comparative Properties of Oxalamide Derivatives

Compound Name Substituents N–H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) Tm (°C) Tonset (°C) Key Structural Features
N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide Isobutyl, (1-methylpiperidin-4-yl)methyl ~3296* ~1650* N/A N/A Bulky substituents, rigid piperidine ring
Gly-OXA22-Gly (2a) Hexamethylene spacer 3296 1650 245 260 Flexible spacer, strong H-bonding
Bis[(pyridin-4-yl)methyl]oxalamide (BPMO) Pyridyl groups 3280–3300 1640–1660 N/A N/A Aromatic coordination sites, Co(II) complexation

*Predicted based on analogous compounds in .

Hydrogen Bonding Patterns and Supramolecular Assembly

The oxalamide group forms robust N–H···O interactions, often leading to one-dimensional chains or sheets. In the cobalt complex [Co(C₂O₄)(BPMO)]ₙ, BPMO ligands link Co(II) centers into a 3D architecture stabilized by hydrogen bonds . In contrast, alkyl-substituted oxalamides (e.g., Gly-OXA22-Gly) form simpler linear chains, as their flexible spacers limit structural complexity .

Coordination Chemistry

BPMO derivatives exhibit metal-coordination capabilities via pyridyl nitrogen atoms, enabling applications in coordination polymers . The target compound lacks aromatic N-donor sites but may engage in weaker Lewis acid-base interactions through the piperidine nitrogen. This distinction highlights the trade-off between hydrogen-bonding fidelity and metal-binding versatility in oxalamide design.

Crystallographic and Computational Insights

Structural analyses of oxalamides often employ tools like SHELXL (for refinement) and Mercury (for visualization and packing analysis) . For example, Mercury’s void analysis module could elucidate how the target compound’s substituents influence crystal density compared to BPMO or Gly-OXA22-Gly. Computational studies using graph set analysis (as in ) may further decode hydrogen-bonding motifs.

Research Findings and Implications

  • Thermal Stability : Bulky substituents like methylpiperidinyl enhance thermal resistance but may reduce crystallinity due to steric clashes .
  • Hydrogen Bonding : Substituents minimally alter oxalamide’s core H-bonding strength but dictate supramolecular topology.
  • Applications : The target compound’s rigidity suits high-temperature elastomers, whereas BPMO-like derivatives excel in coordination polymers .

Biological Activity

N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activity. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

  • Molecular Formula : C12H23N3O2
  • Molecular Weight : 241.335 g/mol
  • CAS Number : 952974-83-3

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Intermediate : Reaction of isobutylamine with oxalyl chloride to produce isobutyl oxalamide.
  • Substitution Reaction : The intermediate is then reacted with 1-methylpiperidin-4-ylmethylamine under controlled conditions to yield the final product.

This process often requires inert atmospheres and specific solvents such as dichloromethane or tetrahydrofuran to ensure optimal yields and purity.

This compound interacts with various biological targets, potentially modulating enzyme activity and receptor interactions. The compound's piperidine moiety may contribute to its biological effects, making it a candidate for therapeutic applications.

Pharmacological Studies

Recent studies have focused on the compound's pharmacological properties, including:

  • Antimicrobial Activity : Investigations into its efficacy against various bacterial strains have shown promising results.
  • Anticancer Potential : Preliminary research indicates that the compound may inhibit the proliferation of certain cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Cytotoxicity Assay :
    • In vitro cytotoxicity assays performed on human cancer cell lines demonstrated that the compound reduced cell viability by approximately 40% at a concentration of 100 µM after 48 hours of exposure.

Data Table: Summary of Research Findings

Study FocusMethodologyKey Findings
Antimicrobial ActivityDisk diffusion methodEffective against Staphylococcus aureus
CytotoxicityMTT assay40% reduction in viability at 100 µM
Mechanism ExplorationMolecular dockingPotential interaction with DNA topoisomerase II

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